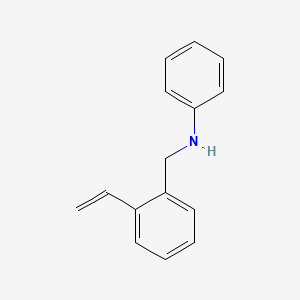

N-(2-Vinylbenzyl)aniline

Description

Contextualization within Aniline (B41778) and Vinyl Monomer Chemistry

To appreciate the chemical potential of N-(2-Vinylbenzyl)aniline, one must first consider its constituent parts. Aniline (C₆H₅NH₂) is the simplest aromatic amine and serves as a foundational building block for a vast array of dyes, pharmaceuticals, and polymers. edubull.comvedantu.com The aniline moiety is characterized by two primary sites of reactivity: the nitrogen lone pair, which imparts basicity and nucleophilicity, and the electron-rich phenyl ring, which is highly susceptible to electrophilic substitution reactions. edubull.comdcceew.gov.au The amino group strongly activates the ring, directing incoming electrophiles to the ortho and para positions. edubull.com

On the other hand, vinyl monomers are the cornerstone of the polymer industry. These molecules, characterized by a C=C double bond, readily undergo free-radical polymerization to form long-chain polymers. specialchem.com The reactivity of a vinyl monomer is heavily influenced by the nature of the substituent attached to the vinyl group, which can be either electron-donating or electron-withdrawing. acs.orgresearchgate.net

This compound integrates these two domains. It is an N-substituted aniline, where the substituent is a 2-vinylbenzyl group. This structure presents multiple reactive handles: the secondary amine, the polymerizable vinyl group, and the two aromatic rings. The ortho-positioning of the vinylbenzyl group relative to the amine linkage is particularly notable, as this proximity can facilitate unique intramolecular reactions and influence the final architecture of polymers derived from it.

Significance of Multifunctional Organic Building Blocks in Contemporary Synthesis

In modern chemical synthesis, there is a growing emphasis on efficiency and molecular complexity. Multifunctional organic building blocks are small molecules that possess multiple reactive functional groups, serving as versatile platforms for constructing complex molecular architectures. boronmolecular.comalfa-chemistry.comhilarispublisher.com These building blocks are crucial in medicinal chemistry for creating libraries of potential drug candidates and in materials science for designing polymers and other materials with tailored properties. alfa-chemistry.comhilarispublisher.com

This compound exemplifies such a building block. Its dual functionality allows for a range of synthetic strategies:

Polymerization: The vinyl group can be polymerized to create a polymer backbone, leaving the N-phenylamino group as a pendant functionality along the chain. This pendant group can then be used for post-polymerization modifications, such as further chemical reactions, or to impart specific properties like hydrophobicity, redox activity, or metal-ion binding capabilities to the final material.

Orthogonal Chemistry: The different reactivities of the amine and the vinyl group can be exploited in "orthogonal" synthetic sequences, where one group reacts while the other remains intact, allowing for precise, stepwise construction of complex molecules.

Intramolecular Cyclization: The close proximity of the nucleophilic amine and the electrophilic (upon activation) vinyl group in the ortho position creates an ideal scaffold for intramolecular cyclization reactions. Such reactions are a powerful tool for efficiently constructing heterocyclic ring systems, which are common motifs in pharmaceuticals and other biologically active compounds. wikipedia.orgresearchgate.netresearchgate.net

The ability to generate polymers with reactive handles or to serve as a precursor for complex heterocyclic structures underscores the significance of this compound as a valuable, multifunctional synthetic tool.

Historical Development and Emerging Research Trajectories for Related Compounds

While specific research on this compound is not extensively documented, its development can be understood within the broader context of related chemical families. The synthesis of N-substituted anilines is a well-established field, with modern methods such as Buchwald-Hartwig amination and dehydrogenative coupling of cyclohexanones and amines providing efficient routes to these compounds. rsc.orgbeilstein-journals.orgbohrium.comrsc.org

Similarly, vinylbenzyl monomers, most notably vinylbenzyl chloride, have been a subject of research since the mid-20th century. cardiff.ac.ukukm.my The ability to polymerize the vinyl group and subsequently modify the benzylic position has made these monomers mainstays in the creation of functional polymers, resins, and membranes. ukm.myacs.org

Emerging research trajectories point toward the synthetic potential of molecules like this compound. There is significant interest in palladium-catalyzed intramolecular reactions of ortho-alkenyl anilines to form indole (B1671886) and quinoline (B57606) derivatives, foundational structures in medicinal chemistry. wikipedia.orgresearchgate.net The "Hegedus indole synthesis," for example, utilizes the palladium(II)-mediated cyclization of an ortho-alkenyl aniline. wikipedia.org This line of research highlights a clear and promising application for this compound and its derivatives as precursors to complex, polycyclic nitrogen heterocycles. researchgate.netnih.govacs.org The strategic placement of the vinyl group in the ortho position makes it a prime candidate for such advanced, metal-catalyzed transformations.

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N-[(2-ethenylphenyl)methyl]aniline |

InChI |

InChI=1S/C15H15N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-11,16H,1,12H2 |

InChI Key |

MMWHLJJAGBQNKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1CNC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Vinylbenzyl Aniline and Its Analogues

Direct N-Alkylation Strategies for Primary Anilines

Direct N-alkylation represents the most straightforward conceptual approach to forming the C-N bond in N-benzylanilines. This involves the reaction of an aniline (B41778) derivative with a benzyl (B1604629) halide or a related electrophile. The success of this strategy often hinges on controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines.

While many N-alkylation reactions rely on catalysts or additives, certain protocols can proceed without them, particularly under specific conditions. These methods are advantageous from a green chemistry perspective, minimizing waste and simplifying purification. For instance, the N-allylation of amines with cyclic Morita–Baylis–Hillman (MBH) bromides has been investigated under catalyst-free conditions. acs.org Although not a direct benzylation, this illustrates the principle of nucleophilic substitution without catalytic aid.

High-frequency ultrasound has also been shown to induce the catalyst-free N-dealkylation of aniline derivatives in water, proceeding via thermal cracking at the cavitation bubble–water interface. rsc.org While this is the reverse of alkylation, it highlights that non-catalytic C-N bond manipulation is achievable under specific energy inputs. The direct, catalyst-free N-benzylation of anilines typically requires elevated temperatures and may suffer from a lack of selectivity, often leading to mixtures of mono- and di-substituted products. dergipark.org.tr

The use of a base is a common and effective strategy to promote the N-alkylation of anilines. The base deprotonates the aniline, increasing its nucleophilicity and facilitating the substitution reaction with the alkylating agent, such as benzyl chloride. This approach helps to neutralize the acid generated during the reaction, driving the equilibrium toward the products.

Various bases have been employed, with their strength and solubility influencing the reaction outcome. Mild bases like sodium bicarbonate are often used to selectively produce the mono-alkylated product while minimizing the formation of by-products. orgsyn.org Stronger bases or different solvent systems can also be utilized. For example, cesium fluoride on celite in acetonitrile has been shown to be an effective combination for the N-alkylation of various nitrogen-containing compounds, including anilines. researchgate.net The choice of base is critical; strong bases can increase the formation of high-boiling by-products. orgsyn.org

Below is a table summarizing various base-promoted N-alkylation reactions of anilines.

| Aniline Derivative | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

| Aniline | Benzyl Alcohol | K₂CO₃ | [RuCl₂(p-cymene)]₂ | p-Xylene | 140 | High | rsc.org |

| Aniline | Benzyl Alcohol | t-BuOK | Mn pincer complex | Toluene | 80 | >90 | nih.gov |

| Aniline | Benzyl Chloride | NaHCO₃ | None | Water | 90-95 | 85-87 | orgsyn.org |

| Substituted Anilines | Benzyl Alcohol | t-BuOK | CoNₓ@NC | Toluene | 140 | up to 99 | researchgate.net |

| Aniline | Benzyl Alcohol | KOtBu | NHC–Ir(III) complex | Toluene | 120 | 98 | nih.gov |

Condensation Reactions Involving Aniline Derivatives

Condensation reactions provide an alternative pathway to N-benzylated anilines, often involving the formation of an imine intermediate which is either aromatized or subsequently reduced.

A novel and efficient method for synthesizing 2-benzyl N-substituted anilines involves a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgbeilstein-journals.orgnih.gov This catalyst- and additive-free method reacts (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. The reaction proceeds smoothly under mild conditions, offering high operational simplicity. nih.govresearchgate.net

The proposed mechanism begins with the reaction of the primary amine with the (E)-2-arylidene-3-cyclohexenone to form a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization step, which involves imine–enamine tautomerization and an exocyclic double bond shift to yield the stable aniline product. beilstein-journals.orgnih.gov This strategy provides an alternative to classical methods that often require harsh conditions and may produce positional isomers. beilstein-journals.orgnih.gov

The scope of this reaction is demonstrated in the table below, showcasing the synthesis of various N-substituted anilines.

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | Solvent | Temp (°C) | Yield (%) | Ref |

| 2a | 3a (n-Butylamine) | DME | 60 | 82 | nih.govresearchgate.net |

| 2b (p-Me substituted) | 3a (n-Butylamine) | DME | 60 | 76 | nih.govresearchgate.net |

| 2f (p-NO₂ substituted) | 3a (n-Butylamine) | DME | 60 | 23 | nih.govresearchgate.net |

| 2a | 3b (Cyclohexylamine) | DME | 60 | 75 | nih.govresearchgate.net |

| 2p (Naphthyl substituted) | 3g (Furfurylamine) | DME | 60 | 66 | nih.govresearchgate.net |

The formation of a Schiff base (or anil) is a fundamental reaction where an aniline condenses with an aldehyde or ketone. doubtnut.com This reaction is a key step in a two-step preparative method for N-benzylanilines, where the resulting Schiff base is subsequently reduced. dergipark.org.tr The reaction involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. youtube.comresearchgate.net This leads to a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.com

The reaction can proceed without catalysts under physiological conditions or in apolar solvents. researchgate.netpeerj.com Computational studies suggest that in the absence of polar, protic solvents, an additional molecule of the amine can help stabilize the transition state. peerj.com The formation of Schiff bases is a thermodynamically controlled and reversible process. nih.gov

Functionalization and Derivatization Routes

Once the core N-(2-Vinylbenzyl)aniline structure is formed, its constituent parts—the vinyl group, the aniline nitrogen, and the aromatic rings—offer multiple sites for further functionalization. A significant example of this is the palladium-catalyzed intramolecular cyclization, which leverages the vinyl and aniline moieties to construct complex heterocyclic systems.

Research has demonstrated that intermediates like 2-Chloro-N-(2-vinyl)aniline can be selectively converted into a variety of important heterocycles, including carbazoles, indoles, dibenzazepines, and acridines. mit.edu The remarkable selectivity of these transformations is controlled by the choice of phosphine ligand used in the palladium catalytic system. This highlights the power of ligand-controlled catalysis to direct the outcome of a reaction from a common precursor to diverse structural frameworks. mit.edu For example, using a specific ligand can favor a 6-endo-trig cyclization to form an acridine, while another ligand can promote a different pathway to yield a carbazole. mit.edu

The table below illustrates how ligand choice dictates the product of the intramolecular cyclization of a vinyldiarylamine precursor.

| Precursor | Pd Source | Ligand | Product Class | Yield (%) | Ref |

| 2-Chloro-N-(2-vinyl)aniline | Pd₂(dba)₃ | L3 (XPhos) | Acridine | 95 | mit.edu |

| 2-Chloro-N-(2-vinyl)aniline | Pd₂(dba)₃ | L4 (RuPhos) | Vinylcarbazole | 92 | mit.edu |

| 2-Bromo-N-phenyl-2-vinylaniline | Pd₂(dba)₃ | L1 (BrettPhos) | Dibenzazepine | 99 | mit.edu |

Electrochemical Oxidative Cyclization to Heterocyclic Systems (e.g., Benzoxazines, Oxazolines)

Electrochemical synthesis has emerged as a powerful and environmentally benign tool for the construction of complex heterocyclic systems. In the context of this compound and its analogues, electrochemical oxidative cyclization offers a promising route to valuable heterocyclic structures such as benzoxazines and oxazolines. This method avoids the need for stoichiometric chemical oxidants, often leading to cleaner reaction profiles and easier purification. rsc.orgnih.gov

The general principle involves the anodic oxidation of a suitably functionalized this compound derivative. For instance, an intramolecular cyclization can be initiated by the oxidation of the aniline nitrogen or the vinyl group, leading to the formation of a radical cation or other reactive intermediate. This intermediate can then undergo a subsequent intramolecular attack to form the heterocyclic ring.

While direct electrochemical cyclization of this compound to form benzoxazines or oxazolines is not extensively documented in dedicated studies, the feasibility of such transformations can be inferred from related reactions. For example, the electrochemical oxidative cyclization of olefinic amides has been successfully employed to synthesize benzoxazines. rsc.org Similarly, N-allylamides can be cyclized to form oxazoline derivatives under electrochemical conditions. nih.gov These precedents suggest that this compound, possessing both an aniline moiety and a vinyl group, is a prime candidate for similar intramolecular cyclizations.

The outcome of the reaction, in terms of the resulting heterocyclic system, would likely depend on the specific substrate and reaction conditions, such as the solvent, electrolyte, and electrode material. For example, the presence of a hydroxyl group at an appropriate position on the benzyl ring or the aniline moiety would be a prerequisite for the formation of an oxazine or oxazoline ring system.

Table 1: Examples of Electrochemical Cyclizations to Form Heterocyclic Systems

| Starting Material Type | Heterocyclic Product | Key Features of the Transformation |

| Olefinic amides | Benzoxazines | Transition-metal-free, avoids external oxidants. rsc.org |

| N-allylamides | Oxazolines | Radical cascade cyclization. nih.gov |

| Alkenes and primary amines | Aziridines | Oxidative coupling in an electrochemical flow reactor. rsc.org |

Aryne-Enabled C-N Arylation of Anilines

Aryne chemistry provides a powerful, metal-free method for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of this compound and its analogues. nih.govsciencepublishinggroup.com The reaction involves the generation of a highly reactive aryne intermediate, which can then be trapped by a nucleophile, such as an aniline. wikipedia.org This approach is particularly useful for the synthesis of sterically hindered biaryls and other complex aromatic amines. nih.gov

A transition metal-free C-N arylation of tertiary anilines has been described, which proceeds via a tandem nucleophilic attack of the aniline on the aryne, followed by a Smiles-Truce rearrangement. nih.gov This methodology allows for the functionalization of the aniline C-N bond under mild conditions. While the direct synthesis of this compound using this specific method has not been reported, the principles can be applied to the design of synthetic routes. For instance, a suitably substituted aniline could be reacted with an aryne precursor to construct the core structure of this compound.

The generation of the aryne intermediate is a critical step and can be achieved from various precursors, such as 2-(trimethylsilyl)phenyl triflates, upon treatment with a fluoride source. The choice of the aryne precursor can influence the regioselectivity of the subsequent nucleophilic attack, especially when using substituted arynes. nih.gov

Table 2: Key Features of Aryne-Enabled C-N Arylation

| Feature | Description | Reference |

| Reaction Type | C-N bond formation | nih.gov |

| Catalyst | Metal-free | nih.gov |

| Key Intermediate | Aryne (Benzyne) | wikipedia.org |

| Mechanism | Nucleophilic addition to aryne, potentially followed by rearrangement | nih.gov |

| Advantages | Mild conditions, access to sterically hindered products | nih.gov |

Introduction of Specific Substituents for Targeted Reactivity

The functionalization of the this compound scaffold with specific substituents is crucial for tuning its chemical properties and for its application in the synthesis of more complex target molecules. beilstein-journals.org Substituents can be introduced on either the aniline ring or the vinylbenzyl moiety, and their electronic and steric properties can significantly influence the reactivity of the molecule in subsequent transformations, such as the electrochemical cyclizations discussed earlier.

Methods for the synthesis of substituted anilines are well-established and include classical approaches like nitration followed by reduction, as well as modern transition metal-catalyzed cross-coupling reactions. bohrium.comresearchgate.net For example, a palladium-catalyzed C-N coupling reaction (Buchwald-Hartwig amination) can be employed to couple a substituted aryl halide with an amine, providing a versatile route to a wide range of substituted anilines. rsc.org

A catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has also been reported. beilstein-journals.org This reaction proceeds through a sequential imine condensation–isoaromatization pathway and offers an operationally simple route to ortho-benzylated anilines. beilstein-journals.org

The introduction of substituents on the vinylbenzyl portion of the molecule can be achieved by starting with a correspondingly substituted precursor, for example, a substituted 2-bromostyrene in a palladium-catalyzed condensation with an aniline derivative. mit.edu The nature of these substituents can influence the electronic properties of the vinyl group, which in turn can affect its reactivity in addition and cyclization reactions.

Scale-Up Considerations and Process Optimization in Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound and its analogues requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. acs.org Key aspects of process optimization include the choice of starting materials, catalyst selection and loading, reaction conditions (temperature, pressure, reaction time), and purification methods. sigmaaldrich.comacs.org

For synthetic routes involving transition metal catalysis, such as palladium-catalyzed C-N cross-coupling reactions, process optimization is critical. acs.org Minimizing the catalyst loading without compromising the yield and reaction rate is a primary goal due to the high cost of precious metals. rsc.org The choice of ligand for the metal catalyst is also crucial and can significantly impact the efficiency and selectivity of the reaction. wuxiapptec.com The use of robust and highly active catalyst systems is therefore paramount for a successful scale-up.

Reaction parameters such as solvent choice, base, and temperature need to be carefully optimized. sigmaaldrich.com For instance, in Buchwald-Hartwig amination, strong bases like sodium tert-butoxide are often used, but for substrates with base-sensitive functional groups, weaker bases such as carbonates or phosphates may be necessary. wuxiapptec.com The reaction temperature is another critical parameter that needs to be controlled to minimize side reactions and ensure product stability.

The use of flow chemistry can offer significant advantages for the scale-up of certain reactions. acs.org Continuous-flow processes can provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.org

Purification of the final product on a large scale also presents challenges. The development of a robust purification protocol, such as crystallization or distillation, that avoids the need for chromatography is highly desirable for industrial applications.

Table 3: Key Parameters for Process Optimization in C-N Cross-Coupling Reactions

| Parameter | Considerations for Scale-Up |

| Catalyst System | Minimizing loading of precious metals; selecting robust and highly active ligands. rsc.orgacs.org |

| Base Selection | Compatibility with functional groups on the substrate; use of weaker bases for sensitive substrates. wuxiapptec.com |

| Solvent | Solubility of reactants and catalysts; ease of removal; environmental impact. |

| Temperature | Control of exotherms; minimization of side reactions and product degradation. sigmaaldrich.com |

| Reaction Time | Optimization to maximize throughput without compromising yield. |

| Purification | Development of non-chromatographic methods like crystallization or distillation. |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Insights into C-N Bond Formation and Functionalization

The synthesis of 2-benzyl N-substituted anilines can be achieved through various methods, including the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.govresearchgate.net This process occurs through a sequential imine condensation–isoaromatization pathway. nih.govresearchgate.net Notably, this reaction can proceed without the need for a catalyst or additives. nih.govresearchgate.net

While specific studies on the nucleophilic attack and rearrangement processes for the direct synthesis of N-(2-Vinylbenzyl)aniline are not extensively detailed in the provided search results, the general principles of aniline (B41778) chemistry suggest that the formation of the C-N bond would likely involve the nucleophilic attack of the aniline nitrogen on an electrophilic benzyl (B1604629) species. In related syntheses of substituted anilines, the process can involve an imine condensation followed by an isoaromatization sequence. nih.govresearchgate.net

Radical cascade cyclizations represent a powerful tool in organic synthesis for the construction of complex cyclic molecules. rsc.org While specific examples involving this compound are not prevalent in the literature, the vinyl group present in the molecule is a potential radical acceptor. rsc.org In analogous systems, vinyl radicals can undergo ipso-cyclization, fragmentation, and subsequent cyclization reactions to form various heterocyclic structures. nih.gov For instance, vinyl radicals generated from N-(2-bromo-allyl) benzamides have been shown to produce β-aryl-γ-lactams through a cascade of radical reactions. nih.gov Such mechanisms highlight the potential for this compound to participate in complex radical-mediated transformations for the synthesis of novel carbo- and heterocycles. rsc.org

Polymerization Mechanisms of Vinylbenzyl and Aniline Moieties

This compound is a bifunctional monomer, with both a vinylbenzyl group and an aniline group capable of undergoing polymerization through distinct mechanisms. This dual reactivity allows for the formation of a variety of polymer architectures.

The vinylbenzyl moiety of this compound can readily undergo radical polymerization. The kinetics of vinyl free radical polymerization typically involve initiation, propagation, and termination steps. uomustansiriyah.edu.iq The rate of polymerization is generally proportional to the square root of the initiator concentration. uomustansiriyah.edu.iq The process involves the addition of a free radical to the vinyl group, creating a new radical species that then propagates by adding to subsequent monomer units. uomustansiriyah.edu.iq

Table 1: Elementary Steps in Radical Polymerization

| Step | Description |

| Initiation | Generation of primary radicals from an initiator, which then react with a monomer unit. |

| Propagation | The monomeric radical adds to another monomer, extending the polymer chain. |

| Termination | Two growing polymer chains combine or disproportionate to form a stable polymer. |

| Chain Transfer | A growing polymer chain abstracts an atom from another molecule (monomer, solvent, or chain transfer agent), terminating the chain and creating a new radical. uomustansiriyah.edu.iq |

To achieve polymers with well-defined molecular weights and low polydispersity, controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method applicable to a wide range of monomers, including vinylbenzyl derivatives like vinylbenzyl chloride (VBC) and 4-vinylbenzaldehyde (B157712) (VBA). beilstein-journals.orgnih.govnih.gov RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled architectures. beilstein-journals.orgresearchgate.net This technique has been successfully used to create well-defined block copolymers and functionalized nanoparticles. beilstein-journals.orgnih.gov The living characteristics of RAFT polymerization are evidenced by a linear relationship between the number-average molecular weight (Mn) and monomer conversion. nih.gov

Table 2: RAFT Polymerization of Vinylbenzyl Derivatives

| Monomer | Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Polydispersity (PDI) |

| 4-Vinylbenzaldehyde (VBA) | S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) | 2,2′-azobis(isobutyronitrile) (AIBN) | 1,4-dioxane or 2-butanone | 70-75 | Poly(vinylbenzaldehyde) (PVBA) | < 1.17 |

| Vinylbenzyl chloride (VBC) | Not specified | Not specified | Not specified | Not specified | Poly(vinylbenzyl chloride) (PVBC) | Not specified |

Data for VBA polymerization from reference nih.gov.

The aniline moiety of this compound can be polymerized through oxidative polymerization to form polyaniline (PANI), a well-known conducting polymer. This process involves the chemical or electrochemical oxidation of aniline monomers. The polymerization is believed to proceed via a chain reaction involving initiation, propagation, and termination steps. researchgate.net In the initiation step, aniline cation radicals are formed. researchgate.net The propagation then occurs through the coupling of these radical cations. researchgate.net The structure and properties of the resulting polyaniline are highly dependent on the reaction conditions, such as the pH of the medium. researchgate.net For instance, at a pH below 2.5, the polymerization is favored to occur via the coupling of cation radicals. researchgate.net

The presence of substituents on the aniline ring can significantly affect the polymerization process and the properties of the resulting polymer. rsc.org While N-alkylanilines can be polymerized, they often yield products of low molecular weight. nih.gov The electrical conductivity of these polymers can also be influenced by the size of the alkyl substituent. nih.gov

Table 3: Oxidation States of Polyaniline

| Oxidation State | Description |

| Leucoemeraldine | Fully reduced form. |

| Emeraldine (B8112657) | Half-oxidized form, which is the most stable. |

| Pernigraniline | Fully oxidized form. |

Information compiled from reference researchgate.net.

Kinetic Parameters of Associated Chemical Transformations

The rate of reaction is significantly influenced by the electronic properties of both the aniline and the benzyl derivative. Electron-donating substituents on the aniline ring increase the nucleophilicity of the nitrogen atom, leading to an increase in the reaction rate constant. Conversely, electron-withdrawing substituents on the aniline decrease its nucleophilicity and thus decrease the reaction rate.

Similarly, the nature of the leaving group on the benzyl derivative has a substantial impact on the reaction rate. For the reaction of anilines with benzyl halides, the reactivity order is typically I > Br > Cl, which correlates with the leaving group's ability to depart.

For the benzylation of anilines with para-substituted benzyl chlorides in ethanol (B145695), the following table summarizes the second-order rate constants.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzyl Chlorides with Aniline in Ethanol at 60°C

| Substituent on Benzyl Chloride | k (x 10⁵ L·mol⁻¹·s⁻¹) |

|---|---|

| p-OCH₃ | 15.8 |

| p-CH₃ | 8.91 |

| H | 6.31 |

| p-Cl | 4.47 |

Data sourced from a study on the kinetics and mechanism of benzylation of anilines.

The rate and selectivity of the formation of this compound are highly dependent on various reaction conditions, including solvent, temperature, and the presence of catalysts.

Solvent Effects: The choice of solvent can significantly influence the rate of aniline alkylation reactions. Polar solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction between aniline and a benzyl halide derivative. For the reaction of aniline with benzyl chloride, the reaction rate increases with the polarity of the solvent. The use of protic solvents like ethanol can also facilitate the reaction by solvating the leaving group.

Temperature Effects: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The relationship between temperature and the rate constant is described by the Arrhenius equation. For the oxidation of aniline with chlorine dioxide, the reaction activation energy was found to be 73.11 kJ·mol⁻¹. nih.gov In the vapor-phase alkylation of aniline with methanol, increasing the reaction temperature from 573 K to 673 K led to a continuous increase in aniline conversion. researchgate.net However, higher temperatures can also lead to side reactions and a decrease in selectivity. For instance, in the aforementioned aniline alkylation, higher temperatures favored the formation of N,N-dimethylaniline over N-methylaniline. researchgate.net In the context of the synthesis of this compound, elevated temperatures could potentially lead to polymerization of the vinyl group.

Catalyst Effects: The use of a catalyst can dramatically alter the reaction rate and selectivity. For instance, in the hydroamination of vinylarenes, the choice of metal catalyst (e.g., palladium, rhodium, nickel) and ligand determines not only the rate but also the regioselectivity of the addition of aniline to the vinyl group. nih.govnih.gov In the alkylation of aniline with alcohols, acid catalysts are often employed to activate the alcohol. The use of heterogeneous catalysts, such as zeolites, has also been explored for aniline alkylation, offering advantages in terms of catalyst separation and reuse. rsc.org

Substituent Effects: As mentioned in the previous section, the electronic nature of substituents on both the aniline and the benzyl ring has a profound effect on the reaction rate. Electron-donating groups on the aniline increase the rate, while electron-withdrawing groups decrease it. For substituents on the benzyl ring, the effect is also significant, with electron-donating groups generally accelerating the reaction.

Table 3: Influence of Reaction Conditions on Aniline Alkylation/Benzylation

| Condition | Effect on Rate | Effect on Selectivity |

|---|---|---|

| Increasing Solvent Polarity | Increases | Can influence product distribution |

| Increasing Temperature | Increases | May decrease selectivity due to side reactions (e.g., over-alkylation, polymerization) |

| Presence of Catalyst | Generally increases | Highly dependent on the catalyst; can control regioselectivity and chemoselectivity |

| Electron-donating substituents on aniline | Increases | - |

Polymer Chemistry and Advanced Materials Research

Homopolymerization and Copolymerization of N-(2-Vinylbenzyl)aniline

This compound is a functional monomer that combines the reactive vinyl group of styrene (B11656) with the characteristic properties of an aniline (B41778) moiety. This unique structure allows it to participate in a variety of polymerization reactions, leading to novel materials with tailored properties. Its polymerization behavior is analogous to other vinyl-aromatic monomers, such as styrene and vinylbenzyl chloride (VBC), with the aniline group providing additional functionality.

The synthesis of poly(this compound) can be achieved through standard polymerization techniques applicable to vinyl monomers. Free-radical polymerization is a common and effective method for producing homopolymers from vinylbenzyl derivatives. asianpubs.orgukm.my This process typically involves an initiator, such as α,α'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate free radicals that initiate the polymerization of the monomer's vinyl group. asianpubs.orggoogle.com

The reaction is generally conducted in a suitable solvent, and the choice of solvent can influence the polymer's molecular weight and recovery. ukm.my The polymerization of VBC, a closely related monomer, has been successfully carried out in solvents like toluene, xylene, and tetrahydrofuran (B95107) (THF). ukm.my Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed to synthesize well-defined poly(vinylbenzyl chloride), suggesting that similar control could be achieved for this compound to produce polymers with specific molecular weights and narrow polydispersity indices. beilstein-journals.org

Table 1: Typical Conditions for Free-Radical Polymerization of Vinylbenzyl Monomers

| Monomer | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| 4-Vinylbenzyl Chloride | Benzoyl Peroxide | THF | 60 | ukm.my |

| 4-Vinylbenzyl Chloride | Benzoyl Peroxide | Xylene | 80 | ukm.my |

| 4-Chloromethyl Styrene | AIBN | Toluene | 70 | asianpubs.org |

This compound's structural similarity to styrene allows it to readily copolymerize with a wide range of other vinyl monomers. This versatility enables the creation of copolymers with properties that can be finely tuned by adjusting the comonomer feed ratio. Copolymers of vinylbenzyl chloride and styrene have been extensively studied and are often used as precursors for functional materials like anion exchange membranes. rsc.orgunipi.it

The copolymerization can be performed using methods like free-radical polymerization. rsc.org The presence of the aniline group in this compound can introduce specific functionalities into the resulting copolymer, such as altered hydrophilicity, sites for hydrogen bonding, or electroactive properties. Copolymerization with acrylates could enhance properties like adhesion or flexibility, while incorporating other vinyl-aromatic systems can modify the thermal and mechanical properties of the final material. While the direct copolymerization of aniline with vinyl monomers can be challenging due to incompatible reaction mechanisms, the pre-functionalized this compound monomer circumvents this issue, as polymerization proceeds through the vinyl group. researchgate.net

Table 2: Examples of Copolymers Derived from Vinylbenzyl Chloride (VBC)

| Comonomer | Polymerization Method | Resulting Copolymer | Application | Reference |

|---|---|---|---|---|

| Styrene | Free-Radical Polymerization | Poly(styrene-co-vinylbenzyl chloride) | Anion Exchange Membranes | rsc.org |

| Styrene | TEMPO-Mediated Polymerization | SBS-g-(VBC-co-Styrene) | Anion Exchange Membranes | unipi.it |

Design and Synthesis of Functional Polymeric Materials

The functional aniline and vinylbenzyl groups make this compound a valuable building block for designing sophisticated polymeric materials for specialized applications.

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and permanent porosity. They are typically synthesized by crosslinking linear polymer chains or by the direct polymerization of multifunctional monomers. This compound is an ideal candidate for creating functional HCPs. The synthesis can proceed via a one-step process where the vinyl groups polymerize while the aromatic rings are simultaneously crosslinked through Friedel-Crafts alkylation using an external crosslinker. rsc.org

Aniline-based HCPs have demonstrated high efficiency in adsorbing pollutants like iodine and heavy metals from water. mdpi.commdpi.comresearchgate.net The incorporation of this compound into an HCP architecture would result in a porous network containing nitrogen-rich amine groups, which are crucial for strong adsorptive interactions. mdpi.com These materials could exhibit high adsorption capacities due to their large surface area and the presence of these specific functional groups. rsc.orgmdpi.com

Table 3: Properties of Aniline-Based Hypercrosslinked Polymers (HCPs)

| HCP Name | Building Units | Surface Area (m²/g) | Application | Reference |

|---|---|---|---|---|

| DBP-B | 2,2′-dihydroxybiphenyl, 4,4′-bis(chloromethyl)-1,1′-biphenyl | 752 | Aniline Adsorption | rsc.org |

| AHCP-1 | Aniline, Dimethoxymethane | - | Iodine Capture | mdpi.com |

Responsive, or "smart," polymers undergo significant changes in their physical properties in response to external stimuli like temperature, pH, or light. Polymers based on vinylbenzyl derivatives have been shown to exhibit thermo-responsive behavior. For example, poly[N-(4-vinylbenzyl)-N,N-dialkylamine], a close structural analog of poly(this compound), displays both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) behavior in alcohol/water mixtures. researchgate.net Similarly, poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides become thermo-responsive upon the addition of salts to their aqueous solutions. rsc.org

The presence of the secondary amine (N-H) group in poly(this compound) would allow for hydrogen bonding interactions with solvent molecules, such as water. This suggests that the polymer could exhibit LCST behavior, becoming less soluble as the temperature increases and hydrogen bonds are disrupted. This property is highly sought after for applications in areas like drug delivery and smart coatings. The transition temperature could potentially be tuned by copolymerizing this compound with other hydrophilic or hydrophobic monomers.

Graft copolymerization is a powerful technique for modifying the surface properties of a material without altering its bulk characteristics. mdpi.com This involves covalently attaching polymer chains to the surface of a substrate. This compound can be used in "grafting from" strategies, where the monomer is polymerized from initiator sites previously anchored to a surface.

This approach can be used to introduce a layer of poly(this compound) onto various substrates, such as polyethylene (B3416737) films or polystyrene. acs.orgnih.gov The grafted aniline polymer chains would fundamentally change the surface chemistry, enhancing properties like adhesion, wettability, and biocompatibility. researchgate.net Furthermore, the aniline groups on the surface can serve as sites for further chemical reactions, allowing for the attachment of biomolecules or the creation of conductive surface layers. acs.orgnih.gov The reaction of polyaniline with vinyl benzyl (B1604629) chloride has been used to create conductive and hydrophobic surface layers, demonstrating the utility of these components in surface modification. acs.org

Structure-Property Relationships in Poly(this compound) and its Copolymers

The unique bifunctional nature of the this compound monomer, which contains both a polymerizable aniline moiety and a vinyl group, gives rise to complex structure-property relationships in its corresponding homopolymers and copolymers. The interplay between the conductive polyaniline-like backbone and the properties imparted by the vinylbenzyl group dictates the polymer's ultimate architecture, morphology, and electronic characteristics.

The architecture and morphology of polymers derived from this compound are profoundly influenced by the monomer's inherent structural characteristics. The presence of a bulky N-benzyl substituent and an ortho-positioned vinyl group introduces significant steric hindrance, which directly impacts polymer chain packing and intermolecular interactions.

Polymer Architecture: The monomer possesses two distinct polymerizable sites: the aniline unit, which can undergo oxidative polymerization to form a conjugated polyaniline-like backbone, and the vinyl group, which can be polymerized via free-radical or other mechanisms. This duality allows for the creation of diverse polymer architectures. researchgate.net For instance, selective polymerization of the aniline groups can yield a linear polymer with pendant vinylbenzyl groups. These pendant vinyl groups can then be used for subsequent cross-linking or grafting reactions. Conversely, polymerization through the vinyl group produces a polystyrene-like chain with N-benzylaniline side groups. In a copolymerization scenario, this bifunctionality can lead to the formation of complex structures like graft copolymers or cross-linked networks. mdpi.comumn.edu

Polymer Morphology: Unlike unsubstituted aniline, the this compound monomer's bulky side group disrupts the planarity of the polymer backbone. rroij.com This steric effect hinders the close packing of polymer chains, leading to a predominantly amorphous morphology. lettersonmaterials.com In contrast to the semi-crystalline nature of pristine polyaniline, poly(this compound) is expected to exhibit lower crystallinity. This amorphous character generally enhances solubility in common organic solvents, a significant advantage over the often intractable parent polyaniline. rroij.comlettersonmaterials.com Scanning electron microscopy (SEM) and atomic force microscopy (AFM) studies on similarly substituted polyaniline derivatives have shown that bulky substituents lead to more porous or granular surface morphologies compared to the more compact or fibrillar structures of unsubstituted polyaniline. lettersonmaterials.com

Table 1: Predicted Influence of Monomer Structure on Polymer Properties This interactive table summarizes the expected differences in properties between Polyaniline (PANI) and Poly(this compound) (PVBA) based on their monomer structures.

| Property | Polyaniline (PANI) | Poly(this compound) (PVBA) | Rationale |

|---|---|---|---|

| Crystallinity | Semi-crystalline | Largely Amorphous | The bulky vinylbenzyl group disrupts inter-chain packing and reduces order. rroij.com |

| Solubility | Poor in common solvents | Enhanced | Steric hindrance prevents tight chain aggregation, allowing solvent penetration. lettersonmaterials.com |

| Chain Packing | Dense, relatively ordered | Loose, disordered | The large side group increases the free volume between polymer chains. |

| Morphology | Often fibrillar or compact | Likely granular or porous | Disrupted packing leads to less defined, more open microstructures. lettersonmaterials.com |

| Architectural Potential | Primarily Linear | Linear, Branched, Cross-linked, Grafted | The presence of the vinyl group provides a secondary site for polymerization or modification. mdpi.com |

The microstructure of poly(this compound), including its molecular weight, polydispersity, and chain regularity, is critically dependent on the synthesis method and associated reaction parameters. Given the monomer's two reactive sites, the choice of polymerization technique (e.g., oxidative vs. free-radical) is the primary determinant of the resulting polymer structure.

Oxidative Polymerization: When targeting the polymerization of the aniline moiety, chemical oxidative methods are typically employed. mdpi.com

Oxidant-to-Monomer Ratio: The molar ratio of the oxidizing agent (e.g., ammonium (B1175870) persulfate) to the monomer influences both the polymerization rate and the potential for over-oxidation, which can create defects in the conjugated backbone and reduce conductivity. researchgate.net

Temperature: Reaction temperature affects the kinetics of polymerization. Lower temperatures often lead to more ordered polymer chains and higher molecular weights in polyaniline synthesis. rroij.com

Acidic Medium: Polymerization of aniline derivatives is typically carried out in a strong acidic medium, which is necessary for the formation of the conductive emeraldine (B8112657) salt form. The nature and concentration of the acid can impact the polymer's morphology and final properties. researchgate.net

Free-Radical Polymerization: To polymerize the vinyl group, standard free-radical polymerization techniques can be used. asianpubs.orgmdpi.com

Initiator Concentration: The concentration of the radical initiator (e.g., AIBN) directly affects the resulting polymer's molecular weight; higher initiator concentrations typically lead to lower molecular weight chains. mdpi.com

Monomer Feed Ratio (in Copolymers): When copolymerizing this compound with other monomers (like styrene or methyl methacrylate), the molar ratio of the monomers in the initial feed directly controls the composition of the resulting copolymer, which in turn dictates its thermal and mechanical properties. rroij.comrsc.org

Table 2: Expected Correlation of Synthesis Parameters with Polymer Microstructure This interactive table outlines how key synthesis parameters are expected to influence the microstructure of Poly(this compound).

| Synthesis Method | Parameter | Effect on Microstructure |

|---|---|---|

| Oxidative Polymerization | Increase Oxidant Ratio | May increase yield but risks chain defects and over-oxidation. researchgate.net |

| Decrease Temperature | Generally promotes higher molecular weight and greater structural regularity. rroij.com | |

| Choice of Acid Dopant | Influences polymer morphology, solubility, and conductivity. lettersonmaterials.com | |

| Free-Radical Polymerization | Increase Initiator Conc. | Decreases average molecular weight. mdpi.com |

| Increase Temperature | Increases polymerization rate; may decrease molecular weight. asianpubs.org |

For poly(this compound) to exhibit electrical conductivity, its polyaniline backbone must be converted to the conductive emeraldine salt form through protonic acid doping. The charge transport in such a system is governed by mechanisms characteristic of disordered semiconducting polymers. scirp.orgsemanticscholar.org

The primary charge carriers generated upon doping are polarons (radical cations) and bipolarons (dications). aps.orgdntb.gov.ua These charge carriers are not entirely delocalized as in a metal but are instead localized to segments of the polymer chain. Electrical conduction occurs when these charge carriers move along the polymer chain (intra-chain transport) and hop between adjacent chains (inter-chain transport). korea.ac.kr

In disordered systems like substituted polyanilines, the dominant charge transport mechanism is typically described by a Variable Range Hopping (VRH) model. scirp.orgaps.org In this model, charge carriers hop between localized states, with the hopping probability dependent on both the spatial separation of the states and the energy difference between them.

The presence of the bulky, non-conductive N-(2-Vinylbenzyl) side group is expected to have a significant impact on charge transport:

Increased Disorder: The side groups disrupt π-π stacking and increase the average distance between polymer backbones, creating a more disordered system. semanticscholar.org

Reduced Inter-chain Hopping: The increased separation between chains acts as an insulating barrier, significantly hindering the hopping of charge carriers from one chain to another. This is often the rate-limiting step for macroscopic conductivity. scirp.org

Higher Activation Energy: The energy barrier for charge hopping is expected to be higher compared to pristine polyaniline due to the less favorable chain packing and increased structural disorder. scirp.org

Consequently, while the this compound monomer enhances processability, its polymer is predicted to have a lower intrinsic conductivity than doped polyaniline due to these structural impediments to efficient charge transport. semanticscholar.org

Table 3: Comparison of Expected Charge Transport Properties This interactive table compares the anticipated charge transport characteristics of doped Polyaniline (PANI) and doped Poly(this compound) (PVBA).

| Parameter | Doped Polyaniline (PANI) | Doped Poly(this compound) (PVBA) | Reason for Difference |

|---|---|---|---|

| Primary Mechanism | Variable Range Hopping (VRH) | Variable Range Hopping (VRH) | Both are disordered conjugated polymer systems. aps.org |

| Charge Carriers | Polarons, Bipolarons | Polarons, Bipolarons | Doping mechanism is identical for the polyaniline backbone. dntb.gov.ua |

| Inter-chain Distance | Relatively small | Larger | The bulky vinylbenzyl group forces chains apart. |

| Structural Order | Semi-crystalline, ordered domains | Amorphous, highly disordered | Steric hindrance from side groups prevents ordered packing. semanticscholar.org |

| Conductivity | Higher | Lower | Increased inter-chain distance and disorder hinder charge hopping. scirp.org |

| Hopping Activation Energy | Lower | Higher | Greater energy is required for charges to hop across larger, more disordered gaps. scirp.org |

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular framework of N-(2-Vinylbenzyl)aniline by probing the interactions of the molecule with electromagnetic radiation. These techniques are fundamental for verifying the presence of key functional groups and mapping the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the vinyl, aromatic, methylene (B1212753) (CH₂), and amine (NH) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Based on analogous structures like N-benzylaniline, the following proton signals are anticipated rsc.orgrsc.orgrsc.orgrsc.org:

Aromatic Protons: Multiple signals in the range of δ 6.5-7.6 ppm. The protons on the aniline (B41778) ring typically appear at a slightly higher field (lower ppm) compared to those on the vinylbenzyl ring due to the electron-donating effect of the amine group.

Vinyl Protons: Three distinct signals for the -CH=CH₂ group, typically between δ 5.0 and 7.0 ppm. A characteristic doublet of doublets is expected for the proton on the carbon adjacent to the benzene (B151609) ring (the α-proton), while the two terminal (β-protons) will appear as doublets.

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the NH proton) around δ 4.3 ppm, corresponding to the two protons of the benzylic methylene bridge connecting the two aromatic rings.

Amine Proton (-NH-): A broad singlet that can appear over a wide range, typically around δ 4.0 ppm. Its position and appearance can be affected by solvent, concentration, and temperature.

Interactive Data Table: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Aniline & Benzyl) | 6.5 - 7.6 | Multiplet (m) |

| Vinyl (-CH=) | 6.5 - 7.0 | Doublet of Doublets (dd) |

| Vinyl (=CH₂) | 5.0 - 5.8 | Doublets (d) |

| Methylene (-CH₂-) | ~4.3 | Singlet (s) or Doublet (d) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

The expected ¹³C NMR chemical shifts for this compound are as follows rsc.orgrsc.orgrsc.orgrsc.org:

Aromatic Carbons: Signals for the twelve aromatic carbons will appear in the region of δ 112-148 ppm. The carbon atom attached to the nitrogen (C-N) on the aniline ring is expected around δ 148 ppm, while the other aromatic carbons will resonate at various positions depending on their substitution.

Vinyl Carbons: The two carbons of the vinyl group (-CH=CH₂) are expected to produce signals in the olefinic region of the spectrum, typically between δ 114 ppm and δ 137 ppm.

Methylene Carbon (-CH₂-): The benzylic methylene carbon should appear at approximately δ 48 ppm.

Interactive Data Table: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N, Aniline) | ~148 |

| Aromatic (Substituted Benzyl) | 135 - 140 |

| Aromatic (C-H) | 112 - 130 |

| Vinyl (-CH=CH₂) | 114 - 137 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would confirm the presence of the amine, vinyl, and aromatic components.

Key expected absorption bands include:

N-H Stretch: A characteristic sharp peak for the secondary amine around 3400 cm⁻¹.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the methylene group appearing just below 3000 cm⁻¹.

C=C Stretch (Vinyl): A peak around 1630 cm⁻¹, characteristic of the carbon-carbon double bond in the vinyl group.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region due to vibrations of the aromatic rings.

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

=C-H Bend (Vinyl): Strong bands, often near 910 cm⁻¹ and 990 cm⁻¹, which are characteristic of a monosubstituted vinyl group.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3400 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (-CH₂-) | Stretch | <3000 |

| Vinyl C=C | Stretch | ~1630 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions, primarily π→π* transitions in conjugated systems. The spectrum of this compound is expected to show characteristic absorption bands for the substituted aniline and styrene (B11656) chromophores. Aniline itself typically shows two absorption bands around 230 nm and 280 nm. The presence of the vinylbenzyl group, which extends the conjugated system, may lead to a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect) ias.ac.in.

π→π Transition (Benzenoid):* An intense absorption band is expected below 250 nm, corresponding to the electronic transitions within the benzene rings.

π→π Transition (Conjugated System):* A second, less intense band is anticipated at a longer wavelength, likely between 280-300 nm, involving the aniline nitrogen's lone pair and the extended π-system of the molecule.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π→π* | < 250 | Benzene Rings |

Chromatographic and Thermal Analysis for Purity and Stability

Chromatographic techniques are employed to separate the components of a mixture, allowing for the assessment of the purity of this compound and the analysis of reaction products.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a sample, making it ideal for monitoring the synthesis of this compound and identifying any impurities or byproducts.

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (molar mass = 209.28 g/mol ):

Molecular Ion Peak (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 209.

Major Fragmentation Pathways: A primary fragmentation pathway is the cleavage of the benzylic C-N bond, which is a common feature for N-benzylanilines. This would be expected to produce two major fragments:

A fragment at m/z = 117, corresponding to the stable 2-vinylbenzyl cation ([C₉H₉]⁺).

A fragment at m/z = 92, corresponding to the aniline radical cation ([C₆H₆N]⁺•).

Interactive Data Table: Expected Key Fragments in GC-MS of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 209 | Molecular Ion [M]⁺• |

| 117 | [CH₂=CHC₆H₄CH₂]⁺ (2-vinylbenzyl cation) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. ukm.my While GPC is not used to analyze the small molecule this compound itself, it is the primary method for characterizing the polymer, poly(this compound), that can be formed from this monomer.

In GPC, a polymer solution is passed through a column packed with porous gel beads. kpi.ua Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. lcms.cz

The key parameters obtained from GPC analysis of poly(this compound) would be:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-Average Molecular Weight (Mₒ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution where the polymer chains are of similar lengths.

Microscopic Techniques for Morphological Assessment

A thorough search did not yield any studies that have utilized Scanning Electron Microscopy (SEM) to investigate the surface morphology of this compound. SEM analysis would typically provide insights into the compound's surface topography, particle size, and shape.

There is no available crystallographic data from Single-Crystal X-ray Diffraction for this compound in the searched scientific literature. This technique is fundamental for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, which determines its crystal structure.

Due to the absence of specific research data for this compound in the specified analytical areas, a detailed article conforming to the requested outline cannot be generated at this time.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of the N-(2-Vinylbenzyl)aniline monomer, which dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. samipubco.comechemcom.com It is widely applied to predict the molecular geometry, electronic distribution, and energies of organic molecules with high accuracy. echemcom.com For this compound, DFT calculations, typically using a basis set such as 6-31+g(d,p), can determine the most stable three-dimensional conformation by optimizing internal coordinates like bond lengths, bond angles, and dihedral angles to find the lowest energy state. samipubco.com

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Studies of Analogous Compounds Note: These are representative values based on calculations of similar structures like N-benzylaniline and may vary in the specific molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Aniline Ring) | ~1.38 Å |

| Bond Length | N-CH₂ (Benzyl) | ~1.45 Å |

| Bond Length | C=C (Vinyl) | ~1.34 Å |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | H-N-C | ~119° |

| Dihedral Angle | Phenyl-N-CH₂-Phenyl | Twisted conformation |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity, electronic transitions, and kinetic stability. samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the molecule's excitability; a smaller gap suggests the molecule is more easily excited and generally more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, which acts as the primary site for electrophilic attack. Conversely, the LUMO is likely distributed across the π-system of the vinylbenzyl group, which can accept electrons. This separation of frontier orbitals is crucial for predicting its behavior in polymerization and other chemical reactions. FMO analysis helps identify potential reaction sites for both electrophilic and nucleophilic attacks. samipubco.comechemcom.com

Table 2: Representative FMO Energy Values from DFT Calculations on Related Aniline Derivatives

| Orbital | Typical Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.0 to -6.0 eV | Electron Donor (Nucleophilic Center) |

| LUMO | -0.5 to -1.5 eV | Electron Acceptor (Electrophilic Center) |

| ΔE (HOMO-LUMO Gap) | ~4.5 eV | Indicator of Chemical Reactivity |

Molecular Modeling and Simulation of Polymeric Systems

Molecular modeling and simulations extend theoretical analysis to the macromolecular scale, providing insights into the structure and dynamics of polymers derived from this compound.

Atomistic simulations can predict the conformational behavior of polymer chains, which is fundamental to understanding the material's bulk properties. For polymers of this compound, the bulky N-substituted benzyl (B1604629) groups impose significant steric constraints, influencing how the polymer chains fold and pack. Simulations can model the distribution of dihedral angles along the polymer backbone and predict the persistence length and radius of gyration.

When interacting with surfaces, these polymer chains are expected to adopt conformations described as "trains" (adsorbed segments), "loops" (segments connecting trains), and "tails" (unadsorbed chain ends). mdpi.com The specific arrangement and dynamics of these conformations are influenced by the polymer's interaction with the surface and the inherent stiffness imparted by the side chains. mdpi.com

Simulations offer a window into the dynamic process of polymerization. The oxidative polymerization of aniline derivatives is understood to be a chain process involving initiation, propagation, and termination steps. researchgate.net Computational models can simulate these steps for this compound, likely proceeding through its vinyl group.

These simulations can track the trajectory of monomers, model the formation of radical cations during initiation, and follow the step-by-step addition of monomers to the growing polymer chain. Such "virtual synthesis" approaches help elucidate the reaction mechanism, predict the likelihood of side reactions, and understand how reaction conditions influence the final polymer structure, such as molecular weight distribution and branching.

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and extensive pore networks. researchgate.net HCPs can be synthesized using monomers like this compound or its precursors through processes like Friedel-Crafts alkylation. researchgate.net Molecular simulations are particularly valuable for studying the evolution and final structure of these complex networks. researchgate.net

By simulating the cross-linking process, researchers can construct a "virtual" polymer network and analyze its resulting porosity. researchgate.net This analysis predicts key experimental parameters such as the Brunauer–Emmett–Teller (BET) specific surface area, total pore volume, and pore size distribution. researchgate.netmdpi.com Studies on HCPs derived from related monomers like vinylbenzyl chloride show that simulation trends in porosity are in good agreement with experimental data, where surface areas increase with the degree of cross-linking. researchgate.net These simulations can reveal the formation of both micropores (<2 nm) and mesopores (2-50 nm), which are critical for applications in adsorption and catalysis. mdpi.com For instance, an HCP based on a poly(aniline-co-benzene) network was found to have a surface area of 987 m²/g and an average pore diameter of 4.96 nm, demonstrating a significant mesoporous structure. researchgate.net

Table 3: Porosity Data from Experimental and Simulated Hypercrosslinked Polymers Derived from Related Monomers

| Property | Reported Value Range | Significance |

|---|---|---|

| BET Surface Area (SBET) | 752 - 1446 m²/g researchgate.netrsc.org | High capacity for gas and molecule adsorption |

| Average Pore Diameter | ~4.96 nm researchgate.net | Indicates a predominantly mesoporous structure |

| Maximum Adsorption Capacity (Aniline) | Up to 769.23 mg/g researchgate.net | Demonstrates high efficiency in wastewater treatment |

of this compound Remain Largely Unexplored

Despite the synthetic utility of vinylaniline derivatives in the construction of heterocyclic compounds, a thorough search of scientific literature reveals a notable absence of dedicated computational and theoretical studies on the mechanistic pathways and kinetics of this compound.

While experimental research has demonstrated the value of related compounds, such as 2-chloro-N-(2-vinyl)aniline, in palladium-catalyzed cyclization reactions to form various heterocycles, specific computational investigations into the reaction mechanisms of this compound are not publicly available.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), plays a crucial role in elucidating complex reaction mechanisms. Such studies can provide valuable insights into:

Reaction Kinetics: Calculation of activation energies and reaction rate constants to predict the feasibility and speed of different reaction pathways.

Transition State Geometries: Identification and characterization of the high-energy transition states that connect reactants, intermediates, and products.

Mechanistic Pathways: Mapping out the step-by-step process of a chemical transformation, including the identification of key intermediates.

The absence of such studies for this compound means that a detailed, data-driven discussion of its mechanistic pathways, supported by computational kinetics, cannot be provided at this time. The scientific community has yet to publish research focusing on the theoretical elucidation of this specific compound's reactivity.

Future computational work could explore various potential reactions of this compound, such as intramolecular cyclization to form nitrogen-containing heterocycles. These studies would be instrumental in understanding the factors that control the reaction's feasibility, selectivity, and efficiency.

Emerging Applications and Future Research Directions in Materials Science

Utilization as Versatile Monomers for Polymer Design

N-(2-Vinylbenzyl)aniline serves as a highly adaptable monomer for creating advanced polymers with tailored properties. Its molecular architecture allows for polymerization through two main pathways: addition polymerization via the vinyl group and oxidative polymerization characteristic of aniline (B41778) derivatives. This dual reactivity enables the design of a wide array of polymer structures.

The presence of the vinyl group allows for its incorporation into polymer chains using standard radical polymerization techniques, similar to styrene (B11656). More significantly, the aniline component permits chemical oxidative polymerization, a common method for producing conductive polyaniline (PANI) and its derivatives. nih.govrsc.org This process typically involves dissolving the monomer in an acidic solution and adding an oxidant, such as ammonium (B1175870) persulfate, to initiate polymerization. nih.gov

Research on analogous ortho-substituted aniline monomers demonstrates that the nature of the substituent group significantly influences the properties of the resulting polymer. nih.govrsc.org For poly(this compound), the bulky, flexible benzyl (B1604629) group is expected to enhance the polymer's solubility in common organic solvents compared to the often intractable parent PANI. nih.govrsc.org Improved solubility is a critical advantage for processing and fabricating materials, such as casting thin films. rsc.orgresearchgate.net The structure and composition of such polymers are typically confirmed using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-vis) spectroscopy. nih.govnih.gov Furthermore, the substituent can alter the polymer's surface morphology, leading to structures ranging from heterogeneous hierarchical arrangements to more uniform spherical particles, which can be crucial for specific applications. nih.govrsc.org

Role as Intermediates in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate in complex organic synthesis. Molecules containing the 2-vinylaniline (B1311222) core are recognized as readily accessible substrates for constructing a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. researchgate.net The presence of both an amine and an alkenyl (vinyl) group within the same structure allows for facile and selective cyclization reactions. researchgate.net

These transformations can be catalyzed by transition metals or proceed under metal-free conditions, offering a direct pathway to complex molecular architectures like quinolines and indoles. researchgate.net The secondary amine in this compound can participate in various C-N bond-forming reactions, while the vinyl group can engage in cycloadditions, hydroaminations, or other olefin-based transformations. The strategic positioning of these two groups allows for tandem reactions where an initial reaction at one site facilitates a subsequent cyclization involving the other. Furthermore, aniline derivatives with ortho-arylmethyl substituents are an important class of amines that serve as building blocks for compounds with applications ranging from pharmaceuticals to antioxidant additives. nih.gov The synthesis of such compounds is an active area of research, highlighting the value of this compound as a precursor. nih.govbeilstein-journals.org

Exploration in Sensing Technologies Based on Polymeric Films

Polymers derived from this compound hold significant promise for the development of chemical sensors. Polyaniline and its derivatives are well-known for their application in sensor technology due to their environmental stability and tunable electrical conductivity. lettersonmaterials.commdpi.com The conductive nature of these polymers, specifically the protonated emeraldine (B8112657) salt form, changes upon interaction with various analytes, forming the basis of a chemiresistive sensing mechanism. nih.gov

Studies on polymers made from structurally similar substituted anilines have demonstrated high sensitivity to analytes like ammonia (B1221849) and moisture. nih.govnih.govrsc.org When these polymers are cast as thin films, their electrical resistance changes measurably upon exposure to the target analyte. lettersonmaterials.com It is anticipated that poly(this compound) films would exhibit similar behavior. The bulky benzyl group could introduce additional porosity or modify the film's morphology, potentially enhancing sensor performance by facilitating analyte diffusion. nih.govrsc.org These films can be deposited on substrates using simple techniques like spin-coating, making them suitable for fabricating low-cost sensor devices that can operate at room temperature. mdpi.comlettersonmaterials.com The reversible doping/dedoping process in response to acidic or basic gases is a key feature that makes these materials particularly selective for certain analytes like ammonia. lettersonmaterials.com

Development of Novel Functional Polymers for Adsorption and Separation

The development of functional polymers for the adsorption and separation of environmental pollutants is a critical area of research. A polymer synthesized from a close structural isomer, poly(p-vinylbenzylaniline), has been shown to be an effective adsorbent for removing phenol (B47542) from both hexane (B92381) and aqueous solutions. nih.gov Given the structural similarity, a macroporous crosslinked polymer derived from this compound is expected to exhibit comparable high-performance adsorption capabilities.

The adsorption mechanism for pollutants like phenol onto such polymers is multifaceted. nih.gov In non-polar environments like hexane, the primary driving forces are hydrogen bonding and π-π stacking interactions. nih.gov The nitrogen atom of the aniline group and the polymer's benzene (B151609) rings can act as hydrogen bond acceptors for the hydroxyl group of phenol. nih.gov In aqueous solutions, hydrophobic interactions become an additional significant driving force for adsorption. nih.gov The porous structure of these polymers provides a large surface area for interaction, while the functional groups (amine, aromatic rings) offer specific binding sites for target pollutants. These properties make such materials excellent candidates for applications in wastewater treatment and environmental remediation. nih.govmdpi.com Furthermore, studies on other functionalized polymeric resins show that the introduction of specific groups, like sulfonic acid, can create bifunctional adsorbents with enhanced capacity and selectivity for aniline compounds. nih.gov

Future Perspectives on Sustainable Synthesis and Material Development

Future research will likely focus on the principles of green chemistry for both the synthesis of the this compound monomer and its subsequent polymerization. chemrxiv.org The development of sustainable materials is a key goal in modern chemistry, aiming to reduce environmental impact and reliance on fossil fuels. chemrxiv.org For the monomer synthesis, recent advancements have shown that 2-benzyl N-substituted anilines can be prepared efficiently under catalyst- and additive-free conditions, which represents a significant step towards a greener process. nih.gov